

ICG-Tetrazine: A Technical Guide to the Safety and Toxicity Profile

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Compound of Interest

Compound Name: ICG-Tetrazine

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Executive Summary

Indocyanine green (ICG) conjugated with tetrazine (**ICG-Tetrazine**) is a powerful tool in biomedical research, particularly for in vivo imaging and targeted therapies leveraging bioorthogonal chemistry. While the safety profile of ICG is well-established, comprehensive toxicological data for the **ICG-Tetrazine** conjugate is not readily available in the public domain. This guide provides an in-depth analysis of the known safety and toxicity profiles of ICG and discusses the relevant safety considerations for tetrazine derivatives used in bioorthogonal applications. The information presented herein is intended to guide researchers in designing preclinical studies and to highlight areas where further investigation is required to fully characterize the safety of this novel conjugate.

Indocyanine Green (ICG): An Overview of its Safety Profile

Indocyanine green is a fluorescent dye approved for various diagnostic applications in humans. [1] Its safety has been extensively studied, and it is generally considered to have a low toxicity profile.

Pharmacokinetics and Biodistribution

Following intravenous administration, ICG rapidly binds to plasma proteins and is primarily taken up by the liver.[2] It is then excreted unchanged into the bile.[2][3] The biodistribution of free ICG is characterized by rapid clearance from circulation and accumulation in the liver.[1] Encapsulation or conjugation of ICG can alter its biodistribution, leading to increased accumulation in other organs of the reticuloendothelial system, such as the spleen and lungs.

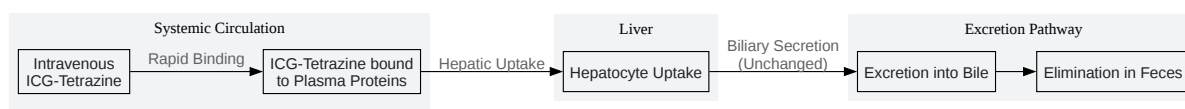
Table 1: Biodistribution of Free ICG in Mice

Organ	Time Post-Injection	% Injected Dose/Gram (approx.)	Reference
Liver	6 hours	~15%	
Spleen	6 hours	<5%	
Lungs	6 hours	<5%	
Kidneys	6 hours	<5%	

Note: Values are estimations based on qualitative data from the cited source and can vary based on the animal model and experimental conditions.

Metabolism and Excretion

ICG is not significantly metabolized in the body. It is taken up by hepatocytes and excreted into the bile, allowing for its elimination through feces. This rapid metabolism and excretion contribute to its low systemic toxicity.



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Caption: Metabolic Pathway of Indocyanine Green (ICG).

Acute Toxicity

The acute toxicity of ICG is low. The intravenous LD50 in mice has been reported to be in the range of 50-80 mg/kg.

Table 2: Acute Toxicity of Indocyanine Green

Species	Route of Administration	LD50	Reference
Mouse	Intravenous	50-80 mg/kg	

Cytotoxicity

In vitro studies have investigated the cytotoxicity of ICG on various cell lines. High concentrations of ICG, particularly when combined with light exposure, can induce cytotoxic effects.

Table 3: In Vitro Cytotoxicity of Indocyanine Green

Cell Line	Concentration	Exposure Time	Observed Effect	Reference
Human Retinal Pigment Epithelial (ARPE-19)	> 0.05%	6 days (chronic)	Morphological changes, reduced cell density	
Human Retinal Pigment Epithelial (ARPE-19)	5 mg/ml	2 hours (acute)	Increased cytotoxicity	
Rat Neurosensory Retinal (R28)	Various	10 minutes (with light)	Decreased mitochondrial dehydrogenase activity	
Mixed Primary CNS Cells	$\leq 322 \mu\text{M}$	24 hours	No significant cytotoxicity	
Mixed Primary CNS Cells	1291 μM	1 hour	Transient elevation in cytotoxicity markers	

Specific Organ Toxicity

Some studies have reported toxic effects of ICG on retinal cells at high concentrations, suggesting that the local concentration and route of administration are critical factors in its safety profile. Intraocular administration of ICG has been associated with retinal damage.

Tetrazine Moiety: Safety Considerations for Bioorthogonal Chemistry

Tetrazines are a class of heterocyclic compounds widely used in bioorthogonal chemistry due to their rapid and specific reactivity with dienophiles like trans-cyclooctene (TCO). This

reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of pre-targeted imaging and drug delivery.

General Safety and Reactivity

The primary safety consideration for tetrazines in a biological context is their inherent reactivity. While this reactivity is harnessed for bioorthogonal ligation, potential off-target reactions are a theoretical concern. However, the high selectivity of the IEDDA reaction minimizes interactions with endogenous biomolecules.

In Vivo Stability and Metabolism

The in vivo stability of tetrazine derivatives can vary depending on their specific chemical structure. Some tetrazines may be susceptible to reduction to dihydrotetrazines, which are not reactive in IEDDA reactions. The metabolic profile of tetrazines is not extensively characterized, but studies on specific tetrazine-containing PET tracers have begun to elucidate their biotransformation pathways.

Toxicity of Tetrazine Derivatives

Specific toxicity data for the tetrazine moieties commonly used in bioconjugation are limited. Safety data sheets for some tetrazine-containing compounds indicate potential for skin, eye, and respiratory irritation. However, these data pertain to the bulk chemicals and may not be directly relevant to the low concentrations used in in vivo bioorthogonal applications. Recent studies on tetrazine-caged prodrugs have shown that the tetrazine moiety can be engineered to have excellent stability in biological media and low off-target toxicity.

ICG-Tetrazine Conjugate: A Synthesized Safety Profile

As there are no direct toxicological studies on the **ICG-Tetrazine** conjugate, its safety profile must be inferred from its constituent parts.

Anticipated Pharmacokinetics and Biodistribution

The pharmacokinetics and biodistribution of the **ICG-Tetrazine** conjugate are expected to be primarily dictated by the ICG component. Therefore, rapid hepatic uptake and biliary excretion

are the anticipated primary clearance pathways. The addition of the tetrazine moiety is unlikely to significantly alter this biodistribution unless it is conjugated to a targeting ligand.

Potential for Toxicity

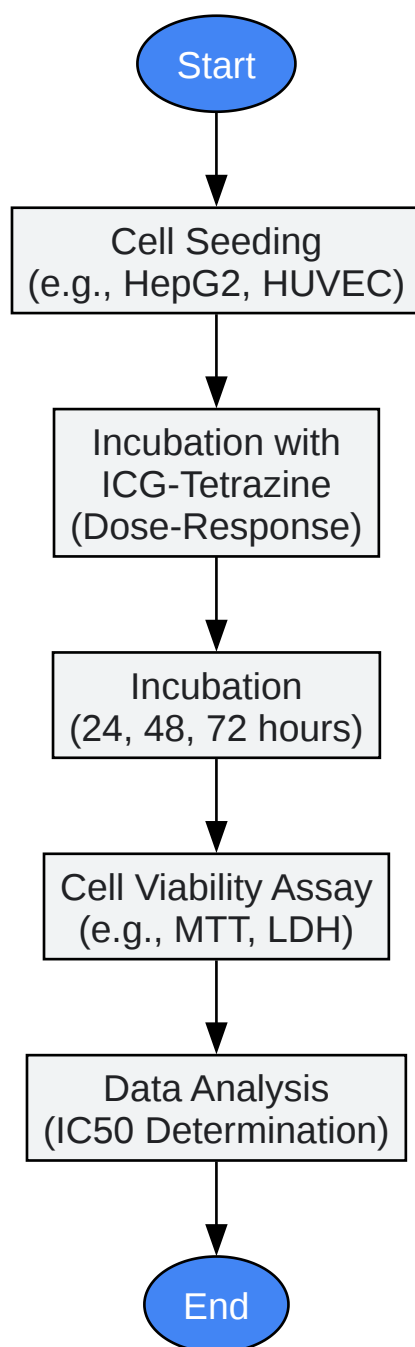
The overall toxicity of the **ICG-Tetrazine** conjugate is expected to be low, based on the well-established safety of ICG. The tetrazine component, when used at the low concentrations typical for in vivo imaging, is not expected to contribute significantly to systemic toxicity. However, the potential for immunogenicity of the conjugate has not been studied and should be considered.

Experimental Protocols for Safety and Toxicity Assessment

To definitively establish the safety profile of **ICG-Tetrazine**, a series of preclinical toxicity studies are necessary.

In Vitro Cytotoxicity Assay

- Objective: To determine the concentration-dependent cytotoxicity of **ICG-Tetrazine** on relevant cell lines.
- Methodology:
 - Culture selected cell lines (e.g., hepatocytes, endothelial cells, and a cancer cell line if applicable).
 - Expose cells to a range of **ICG-Tetrazine** concentrations for 24, 48, and 72 hours.
 - Assess cell viability using a standard assay (e.g., MTT, LDH release).
 - Determine the IC50 value.



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